molecular formula C13H17BCl2O2 B6304641 2,6-Dichloro-4-methylphenylboronic acid pinacol ester CAS No. 2121511-76-8

2,6-Dichloro-4-methylphenylboronic acid pinacol ester

Cat. No. B6304641
CAS RN: 2121511-76-8
M. Wt: 287.0 g/mol
InChI Key: MTOLYKCXWCBION-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-methylphenylboronic acid pinacol ester” is a boronic acid ester with the CAS Number: 2121511-76-8 . It has a molecular weight of 286.99 and its IUPAC name is 2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acid esters are generally synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters, including pinacol boronic esters, has been reported .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .


Chemical Reactions Analysis

Boronic acid esters, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in the Suzuki–Miyaura coupling reaction due to their low toxicity and unique reactivity . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

2,6-Dichloro-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It is also used as a catalyst in the synthesis of a variety of compounds, including polymers and dyes. In addition, this compound is used in the study of the biochemical and physiological effects of a variety of compounds.

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic ester interacts with its target through a transmetalation process . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key pathway in which 2,6-Dichloro-4-methylphenylboronic acid pinacol ester may participate . This reaction is widely used in organic synthesis to create carbon-carbon bonds, enabling the formation of complex organic structures . The downstream effects include the synthesis of various biologically active compounds and pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Additionally, the Suzuki-Miyaura reaction is often performed in an aqueous environment and can be influenced by the pH and temperature of the reaction mixture .

Advantages and Limitations for Lab Experiments

2,6-Dichloro-4-methylphenylboronic acid pinacol ester has several advantages for lab experiments. It is a relatively inexpensive reagent and can be used in a variety of organic synthesis reactions. It is also a relatively stable compound and has a wide range of applications in organic synthesis. However, there are some limitations to using this compound in lab experiments. For example, it can be toxic if inhaled or ingested, and it can cause skin and eye irritation. In addition, it is not as widely available as other reagents and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for the use of 2,6-Dichloro-4-methylphenylboronic acid pinacol ester in scientific research. One potential direction is the use of this compound in the synthesis of new compounds. It could also be used in the study of the biochemical and physiological effects of a variety of compounds. In addition, this compound could be used in the development of new catalysts and reagents for organic synthesis reactions. Finally, this compound could be used in the development of new pharmaceuticals, agrochemicals, and biochemicals.

Synthesis Methods

2,6-Dichloro-4-methylphenylboronic acid pinacol ester can be synthesized by several methods. The most common method is the reaction of 2,6-dichlorophenol and methyl-4-bromobenzoate in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. This reaction yields this compound in high yields. Another method involves the reaction of 2,6-dichlorophenol and 4-methylbenzoic acid in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures. This reaction also yields this compound in high yields.

Safety and Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-(2,6-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOLYKCXWCBION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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